![molecular formula C10H10O6 B11760864 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole core substituted with methoxy groups at positions 4 and 6, and a carboxylic acid group at position 5 . It is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and methoxy-substituted benzene derivatives.
Reaction Conditions:
Industrial Production:
Analyse Chemischer Reaktionen
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function . The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid: Contains only one methoxy group, leading to variations in its chemical behavior and applications.
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid: Similar to the previous compound but with the methoxy group at a different position.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10O6 |
---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c1-13-5-3-6-8(16-4-15-6)9(14-2)7(5)10(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ADNFJJHUMMBCLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.